molecular formula C24H16N2O2 B304645 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one

3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one

Cat. No. B304645
M. Wt: 364.4 g/mol
InChI Key: WRKDEEVLXMIVEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one, also known as PAP-1, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the transcription factor NF-κB, which plays a crucial role in regulating the immune response and inflammation. PAP-1 has been shown to have a range of potential applications in various fields, including cancer research, immunology, and neurology.

Mechanism of Action

3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one acts as a potent inhibitor of NF-κB by blocking the phosphorylation and degradation of its inhibitory protein, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the subsequent activation of its target genes.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one has been shown to have a range of other biochemical and physiological effects. It has been reported to have anti-inflammatory properties, as well as neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one has also been shown to have immunomodulatory effects, regulating the production of cytokines and chemokines by immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one as a research tool is its specificity for NF-κB inhibition. This allows researchers to study the effects of NF-κB inhibition in a range of biological systems without the confounding effects of off-target effects. However, 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one's potency and specificity can also be a limitation, as it may not accurately reflect the effects of more subtle changes in NF-κB activity that occur in vivo.

Future Directions

There are several potential future directions for research on 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one. One area of interest is the development of 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of new targets of 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one and the elucidation of the downstream effects of NF-κB inhibition in different biological systems. Finally, there is potential for the use of 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative diseases.

Synthesis Methods

3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one can be synthesized using a multi-step process that involves the reaction of 4-hydroxycoumarin with phenylhydrazine to form 4-phenyl-2H-chromen-2-one. This intermediate is then reacted with 1-phenyl-1H-pyrazole-4-carboxaldehyde in the presence of a base to form 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one.

Scientific Research Applications

3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of a range of cancer cells, including breast, lung, and prostate cancer cells. 3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one's ability to inhibit NF-κB has been identified as a key mechanism underlying its anti-cancer effects. NF-κB is known to be involved in the regulation of cell survival and proliferation, and its overactivation has been linked to the development and progression of cancer.

properties

Product Name

3-phenyl-4-(1-phenyl-1H-pyrazol-4-yl)-2H-chromen-2-one

Molecular Formula

C24H16N2O2

Molecular Weight

364.4 g/mol

IUPAC Name

3-phenyl-4-(1-phenylpyrazol-4-yl)chromen-2-one

InChI

InChI=1S/C24H16N2O2/c27-24-23(17-9-3-1-4-10-17)22(20-13-7-8-14-21(20)28-24)18-15-25-26(16-18)19-11-5-2-6-12-19/h1-16H

InChI Key

WRKDEEVLXMIVEU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)C4=CN(N=C4)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3OC2=O)C4=CN(N=C4)C5=CC=CC=C5

Origin of Product

United States

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